molecular formula C12H17NO2 B4322750 1-(4-ACETYL-1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)-1-ETHANONE

1-(4-ACETYL-1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)-1-ETHANONE

Cat. No.: B4322750
M. Wt: 207.27 g/mol
InChI Key: RJDIPVKGYRACJU-UHFFFAOYSA-N
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Description

1,1’-(1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone is a chemical compound with the molecular formula C12H17NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone typically involves the reaction of 2,5-dimethylpyrrole with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1’-(1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone is unique due to its specific substitution pattern and the presence of two ethanone groups. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(4-acetyl-1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-6-13-7(2)11(9(4)14)12(8(13)3)10(5)15/h6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDIPVKGYRACJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C1C)C(=O)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ACETYL-1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(4-ACETYL-1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)-1-ETHANONE
Reactant of Route 3
1-(4-ACETYL-1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)-1-ETHANONE
Reactant of Route 4
1-(4-ACETYL-1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-(4-ACETYL-1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)-1-ETHANONE
Reactant of Route 6
1-(4-ACETYL-1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)-1-ETHANONE

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